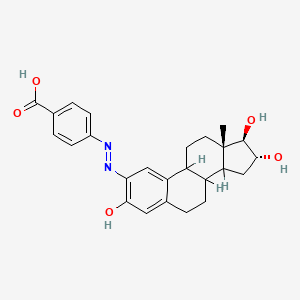

2-(4'-Carboxyphenylazo)estriol

Beschreibung

However, based on nomenclature, it likely represents an estriol derivative modified with a carboxyphenylazo group. Estriol itself is a naturally occurring estrogen, primarily synthesized during pregnancy by the fetoplacental unit, and plays critical roles in fetal development and maternal health . Its structure includes three hydroxyl groups, distinguishing it from other estrogens like estradiol and estrone.

Eigenschaften

CAS-Nummer |

57266-76-9 |

|---|---|

Molekularformel |

C25H28N2O5 |

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

4-[[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C25H28N2O5/c1-25-9-8-16-17(19(25)12-22(29)23(25)30)7-4-14-10-21(28)20(11-18(14)16)27-26-15-5-2-13(3-6-15)24(31)32/h2-3,5-6,10-11,16-17,19,22-23,28-30H,4,7-9,12H2,1H3,(H,31,32)/t16?,17?,19?,22-,23+,25+/m1/s1 |

InChI-Schlüssel |

OZDMVAFGZRILNA-ATEQLTFSSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Isomerische SMILES |

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Kanonische SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O |

Synonyme |

2-(4'-carboxyphenylazo)estriol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Estriol vs. Other Estrogens (Estradiol and Estrone)

Estriol differs from estradiol and estrone in potency, receptor interactions, and metabolic stability:

Key Findings :

- Estriol’s unique kinetic properties allow it to act as a short-term agonist or antagonist, depending on dosing .

- Clinical studies show estriol’s efficacy in managing menopausal symptoms (e.g., hot flashes, vaginal atrophy) without elevating hypertension risk .

Comparison with Unconjugated Estriol

Unconjugated estriol (free estriol) constitutes 6–8% of total estriol in maternal plasma during pregnancy. Its diagnostic utility in fetal health monitoring is notable:

Key Findings :

- Unconjugated estriol is more predictive of IUGR in the 2nd trimester, while total estriol performs better in the 3rd trimester .

- Total estriol in amniotic fluid is a reliable marker for fetal hypotrophy, with concentrations in hypotrophic infants being half those of eutrophic infants .

Structural and Functional Analogues

2-(4-Hydroxyphenylazo)benzoic Acid (HABA)

Key Limitations :

- No evidence exists for the synthesis or biological activity of this compound.

- HABA’s applications are distinct from estriol’s endocrine roles, limiting direct comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.